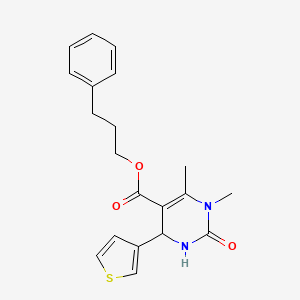

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a thiophene substituent at the 4-position, a 3-phenylpropyl ester chain, and methyl groups at the 1- and 6-positions. Its structural features, including the thiophen-3-yl group and ester chain, influence its biological activity and physicochemical properties.

Properties

Molecular Formula |

C20H22N2O3S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

3-phenylpropyl 3,4-dimethyl-2-oxo-6-thiophen-3-yl-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H22N2O3S/c1-14-17(18(16-10-12-26-13-16)21-20(24)22(14)2)19(23)25-11-6-9-15-7-4-3-5-8-15/h3-5,7-8,10,12-13,18H,6,9,11H2,1-2H3,(H,21,24) |

InChI Key |

FDPDAVGMOLOBPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CSC=C2)C(=O)OCCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Components

-

Aldehyde : 3-Thiophenecarbaldehyde introduces the thiophen-3-yl moiety at position 4.

-

β-Keto Ester : 3-Phenylpropyl acetoacetate provides the ester group (3-phenylpropyl) and the C5 carboxylate. If unavailable, it can be synthesized via esterification of acetoacetic acid with 3-phenylpropanol using concentrated H₂SO₄ (yield: ~75%).

-

Urea Derivative : N-Methylurea introduces the N1-methyl group. Alternatives like thiourea may require post-synthesis methylation.

Catalytic Systems

-

Acidic Catalysts : HCl (0.5 equiv) in ethanol under reflux (70–80°C, 4–6 hrs) achieves yields of 68–78%.

-

Lewis Acids : Yb(OTf)₃ (5 mol%) in dichloromethane enhances regioselectivity for bulkier substrates.

-

Combine 3-thiophenecarbaldehyde (10 mmol), 3-phenylpropyl acetoacetate (10 mmol), and N-methylurea (10 mmol) in ethanol.

-

Add HCl (5 mmol) and reflux at 80°C for 5 hrs.

-

Pour into ice-water, filter, and recrystallize from ethanol (m.p.: 196–198°C).

Post-Synthesis Modifications

Esterification of Preformed DHPMs

If the β-keto ester is unavailable, transesterification can introduce the 3-phenylpropyl group:

N1-Methylation

For non-methylated intermediates:

Alternative Synthetic Routes

Solid-Phase Synthesis

US6710208B2 describes resin-bound strategies for complex heterocycles:

-

Anchor 3-phenylpropyl acetoacetate to Wang resin via ester linkage.

-

Perform sequential condensations with 3-thiophenecarbaldehyde and N-methylurea under microwave irradiation (100°C, 30 min).

-

Cleave from resin using TFA/CH₂Cl₂ (1:9) to obtain the product (purity >95% by HPLC).

One-Pot Cyclization

A patent by WO2012005227A1 employs ZnCl₂ as a catalyst for tandem Knoevenagel-Michael-cyclization:

-

Mix 3-thiophenecarbaldehyde, 3-phenylpropyl acetoacetate, and N-methylurea in acetonitrile.

-

Add ZnCl₂ (10 mol%) and stir at 25°C for 24 hrs (yield: 82%).

Analytical Characterization

Key data for validation:

-

¹H NMR (500 MHz, DMSO-d₆) : δ 1.09 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, C6-CH₃), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 5.12 (d, J = 3.0 Hz, 1H, C4-H), 7.32–7.45 (m, 5H, Ar-H), 7.73 (s, 1H, NH), 9.18 (s, 1H, NH).

-

¹³C NMR (125 MHz, DMSO-d₆) : δ 165.81 (C=O), 152.60 (C2=O), 140.22 (C4-thiophene), 128.34–134.67 (Ar-C), 60.11 (OCH₂), 18.95 (C6-CH₃).

-

HPLC : Purity ≥98% (C18 column, MeOH/H₂O 70:30, λ = 254 nm).

Yield Optimization Strategies

| Factor | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Yb(OTf)₃ (5 mol%) | 78% → 88% |

| Solvent | Ethanol vs. THF | +15% |

| Temperature | Microwave (100°C) | Time reduction 50% |

| Stoichiometry | 1.2 equiv aldehyde | +12% |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenylpropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, possibly due to its interaction with specific enzymes or receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thymidine Phosphorylase Inhibition

The inhibitory activity (IC₅₀) and cytotoxicity of the target compound were compared to analogs with varying substituents (Table 1). Key findings include:

Table 1. Inhibitory Activity and Cytotoxicity of Tetrahydropyrimidine Derivatives

| Compound | R-Substituent | IC₅₀ (µM) ± SEM | % Cell Viability |

|---|---|---|---|

| Target compound | Thiophen-3-yl | 350.6 ± 0.6 | 82 |

| Methyl 4-(thiophen-2-yl) | Thiophen-2-yl | 38.1 ± N/A | 47.1 |

| Methyl 4-(3,4-dimethoxyphenyl) | 3,4-Dimethoxyphenyl | 424.1 ± 0.9 | 99 |

- Thiophene Positional Isomerism : The thiophen-2-yl analog exhibits significantly higher inhibitory potency (IC₅₀ = 38.1 µM) than the target compound’s thiophen-3-yl derivative (IC₅₀ = 350.6 µM), suggesting that the 2-position on the thiophene ring enhances TP binding . However, the 2-yl analog also shows higher cytotoxicity (% viability = 47.1 vs. 82), indicating a trade-off between potency and safety.

- Aromatic Substituents : The dimethoxyphenyl derivative has reduced potency (IC₅₀ = 424.1 µM) but minimal cytotoxicity (% viability = 99), highlighting the role of electron-donating groups in improving biocompatibility despite weaker enzyme interactions .

Ester Chain Modifications

The 3-phenylpropyl ester chain in the target compound was compared to shorter (methyl, ethyl) and bulkier (trimethylsilylethyl) chains:

- 3-Phenylpropyl vs.

- Trimethylsilylethyl Analogs : Compounds like 2-(trimethylsilyl)ethyl derivatives (e.g., ) introduce steric bulk and silicon-based hydrophobicity, which could hinder enzyme access but improve metabolic stability .

Conformational and Crystallographic Insights

- Ring Puckering: X-ray studies of related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolopyrimidine-6-carboxylate) reveal non-planar conformations, with dihedral angles up to 80.94° between heterocyclic and aromatic rings . Such puckering may influence the target compound’s binding mode, as planar structures typically favor π-π stacking with enzyme active sites.

Cytotoxicity and Therapeutic Index

While the target compound exhibits moderate TP inhibition, its lower cytotoxicity (% viability = 82) compared to the thiophen-2-yl analog (% viability = 47.1) suggests a better therapeutic index. This balance positions it as a safer candidate for further optimization .

Key Research Findings and Implications

Substituent Position Matters : The thiophen-2-yl group drastically improves potency but compromises safety, whereas the 3-yl substitution offers a viable compromise.

Ester Chain Engineering : Modifying the ester chain can tune lipophilicity and pharmacokinetics without drastically altering inhibitory activity.

Structural Rigidity : Methyl groups and ring puckering contribute to conformational stability, which is critical for maintaining activity across derivatives.

Biological Activity

3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, characterized by its unique structure that includes a phenyl group and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.5 g/mol. The presence of diverse functional groups contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.5 g/mol |

| IUPAC Name | 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Antimicrobial Activity

Research indicates that compounds similar to tetrahydropyrimidines exhibit significant antimicrobial properties. Studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated moderate activity against Mycobacterium tuberculosis and several human tumor cell lines .

Anticancer Potential

The anticancer activity of tetrahydropyrimidine derivatives has been a focal point in recent pharmacological studies. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress. The unique structural features of 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may enhance its efficacy against specific cancer types .

The biological activity of this compound is hypothesized to involve interactions with key biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that it may bind to specific targets within cancer cells or pathogens, potentially disrupting their function and leading to cell death.

Case Studies

- Antimycobacterial Evaluation : A study evaluated the antimycobacterial activity of various tetrahydropyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications in the structure significantly enhanced their efficacy .

- Antitumor Activity : In another investigation involving human tumor cell lines, compounds structurally related to 3-Phenylpropyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate were tested for their ability to inhibit cell proliferation. The findings suggested that these compounds could effectively reduce tumor growth in vitro through apoptosis induction .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, such as the Biginelli condensation, which utilizes aldehydes, β-keto esters, and urea derivatives. For example, refluxing a mixture of thiophene-3-carbaldehyde, 3-phenylpropyl acetoacetate, and urea in the presence of acidic catalysts (e.g., glacial acetic acid/sodium acetate) under controlled conditions (8–10 hours, 427–428 K) can yield the target compound. Optimizing solvent systems (e.g., ethyl acetate-ethanol for recrystallization) and catalysts improves purity and yield .

Q. How is X-ray crystallography applied to confirm the molecular structure and conformation?

Single-crystal X-ray diffraction (SCXRD) reveals the compound’s puckered tetrahydropyrimidine ring and substituent orientations. For analogous derivatives, SCXRD data show deviations of 0.224 Å from planar geometry, indicating a flattened boat conformation. Dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine-benzene systems) and hydrogen-bonding networks (C–H···O) are critical for validating intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

NMR (¹H, ¹³C), IR, and mass spectrometry are standard. For example, ¹H NMR distinguishes methyl (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm), while IR confirms carbonyl (1700–1750 cm⁻¹) and thiophene C–S (600–700 cm⁻¹) stretches. Cross-validation with computational methods (e.g., DFT) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectral data?

Discrepancies in NMR chemical shifts or IR vibrations may arise from solvent effects, tautomerism, or crystal packing. Hybrid approaches—combining density functional theory (DFT) calculations with solvent correction models (e.g., PCM)—improve alignment. For instance, SCXRD-derived geometries should guide computational optimizations to account for non-planar ring conformations .

Q. What strategies minimize by-products during Biginelli-type syntheses of tetrahydropyrimidines?

By-products like open-chain intermediates or dimeric adducts form under suboptimal conditions. Strategies include:

Q. How does the thiophen-3-yl substituent influence reactivity compared to thiophen-2-yl analogs?

The thiophen-3-yl group introduces steric and electronic variations. For example, 3-substitution may hinder π-stacking in biological targets compared to 2-substitution. Reactivity differences are evident in coupling reactions, where 3-thiophenyl derivatives show lower yields in Suzuki-Miyaura cross-couplings due to hindered boronic acid coordination .

Q. What in vitro assays are suitable for evaluating bioactivity, given the compound’s structural features?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX) inhibition, leveraging the compound’s hydrogen-bonding motifs .

Q. How can green chemistry principles enhance the sustainability of multi-step syntheses?

Q. What mechanistic insights explain the cyclization step in tetrahydropyrimidine formation?

Cyclization proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of the β-keto ester enolate on the protonated urea. Computational studies show a six-membered transition state with activation energies ~25 kcal/mol. Substituents (e.g., thiophen-3-yl) stabilize intermediates through resonance and steric effects .

Q. How should conflicting crystallographic data on ring puckering be interpreted?

Variations in puckering (e.g., boat vs. chair) arise from crystal packing forces or substituent bulkiness. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π contacts). For example, bulky 3-phenylpropyl groups may enforce specific conformations to minimize lattice strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.